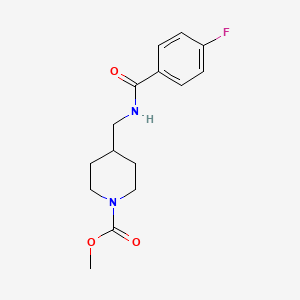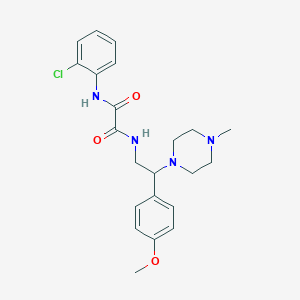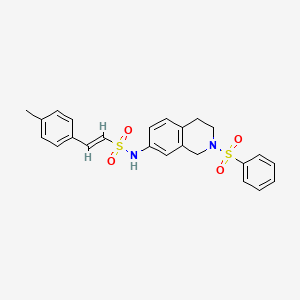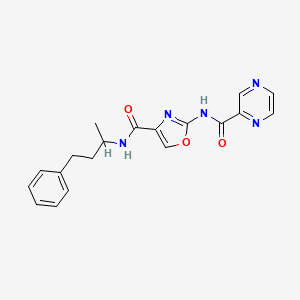
Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate is a chemical compound with significant potential in scientific research. This compound is known for its versatility and can be applied in various fields to advance our understanding of different scientific phenomena.
Méthodes De Préparation
The synthesis of Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate involves several steps. Typically, the synthetic route includes the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the introduction of a methyl ester group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Applications De Recherche Scientifique
Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: This compound lacks the fluorobenzamido group, making it less versatile in certain applications.
Ethyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 4-[[(4-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-21-15(20)18-8-6-11(7-9-18)10-17-14(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYIBKNSGUAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B2724121.png)
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2724122.png)
![1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2724123.png)
![5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724124.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide](/img/structure/B2724126.png)
![3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2724127.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724128.png)

![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)




![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2724144.png)
